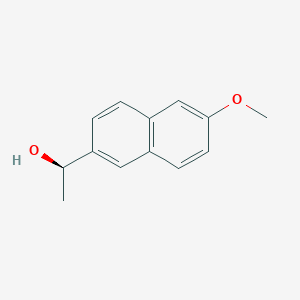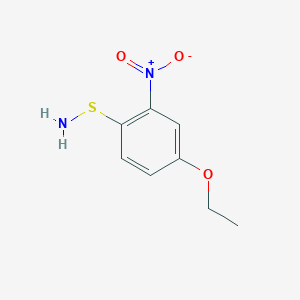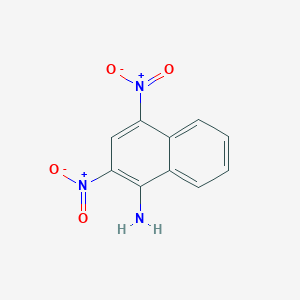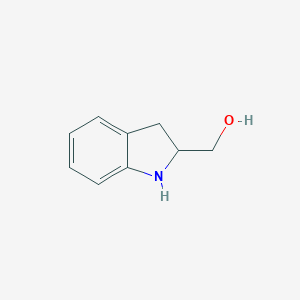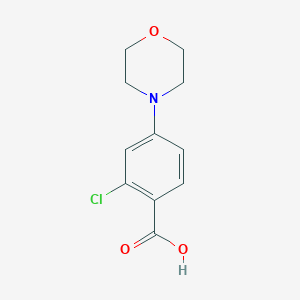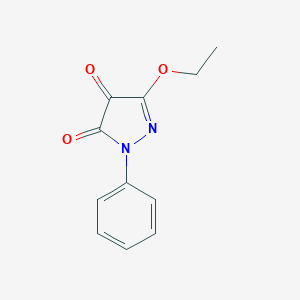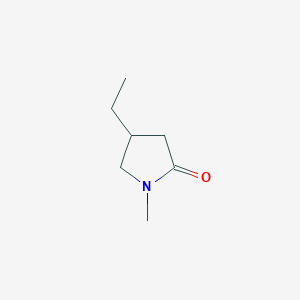
4-Ethyl-1-methylpyrrolidin-2-one
Overview
Description
4-Ethyl-1-methylpyrrolidin-2-one (EMP) is a cyclic amide commonly used in scientific research as a solvent, electrolyte, and reagent. It is a colorless liquid with a mild odor and is soluble in water, ethanol, and ether. EMP is widely used in the synthesis of various organic compounds and in biochemical and physiological studies due to its unique properties.
Mechanism Of Action
4-Ethyl-1-methylpyrrolidin-2-one is a polar solvent that can dissolve a wide range of organic and inorganic compounds. It has a low boiling point and high vapor pressure, making it an ideal solvent for high-temperature reactions. 4-Ethyl-1-methylpyrrolidin-2-one also has a high dielectric constant, which makes it an effective electrolyte in batteries.
Biochemical And Physiological Effects
4-Ethyl-1-methylpyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals in vitro. 4-Ethyl-1-methylpyrrolidin-2-one has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines in vitro.
Advantages And Limitations For Lab Experiments
4-Ethyl-1-methylpyrrolidin-2-one has several advantages as a solvent and reagent in scientific research. It is a relatively inexpensive and readily available compound that can be easily synthesized. 4-Ethyl-1-methylpyrrolidin-2-one is also a versatile solvent that can dissolve a wide range of organic and inorganic compounds. However, 4-Ethyl-1-methylpyrrolidin-2-one has some limitations, including its potential toxicity and its limited solubility for some compounds.
Future Directions
There are several potential future directions for research involving 4-Ethyl-1-methylpyrrolidin-2-one. One area of interest is the development of new synthetic methods for 4-Ethyl-1-methylpyrrolidin-2-one and its derivatives. Another area of interest is the investigation of 4-Ethyl-1-methylpyrrolidin-2-one's potential therapeutic effects in various disease models. Additionally, the use of 4-Ethyl-1-methylpyrrolidin-2-one as a solvent and electrolyte in energy storage devices, such as batteries and supercapacitors, is an area of active research.
Scientific Research Applications
4-Ethyl-1-methylpyrrolidin-2-one has a wide range of applications in scientific research. It is commonly used as a solvent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as an electrolyte in batteries and as a reagent in analytical chemistry.
properties
CAS RN |
199851-83-7 |
|---|---|
Product Name |
4-Ethyl-1-methylpyrrolidin-2-one |
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
4-ethyl-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-3-6-4-7(9)8(2)5-6/h6H,3-5H2,1-2H3 |
InChI Key |
RHGSQUDKMGXXHE-UHFFFAOYSA-N |
SMILES |
CCC1CC(=O)N(C1)C |
Canonical SMILES |
CCC1CC(=O)N(C1)C |
synonyms |
2-Pyrrolidinone,4-ethyl-1-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

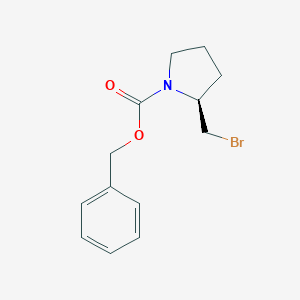


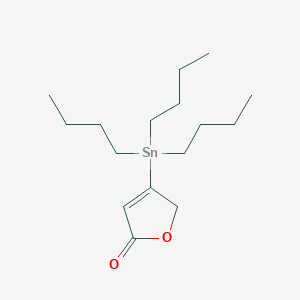
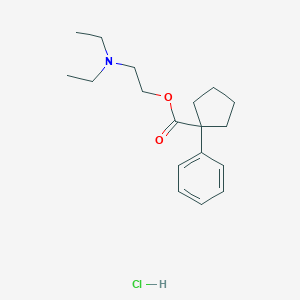
![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)
![2-[(3-fluorophenoxy)methyl]benzoic Acid](/img/structure/B172564.png)
